molecular formula C20H15ClN2 B401734 (E)-2-(2-chlorostyryl)-1-methyl-1H-perimidine CAS No. 60315-57-3

(E)-2-(2-chlorostyryl)-1-methyl-1H-perimidine

Cat. No. B401734
CAS RN: 60315-57-3
M. Wt: 318.8g/mol
InChI Key: CRMAKZIKYQBZEL-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(2-chlorostyryl)-1-methyl-1H-perimidine is a chemical compound that has been extensively researched due to its potential use in various scientific applications. This compound is a derivative of perimidine and has shown promising results in the field of medicinal chemistry. In

Scientific Research Applications

(E)-2-(2-chlorostyryl)-1-methyl-1H-perimidine has been extensively researched for its potential use in various scientific applications. One of the major areas of research has been in the field of medicinal chemistry. Studies have shown that this compound has potential as an antitumor agent and can inhibit the growth of cancer cells. It has also been found to have antimicrobial activity against various bacterial strains.

Mechanism of Action

The mechanism of action of (E)-2-(2-chlorostyryl)-1-methyl-1H-perimidine is not fully understood. However, studies have shown that it can inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can cause a decrease in the expression of various genes involved in cell proliferation and survival. It has also been found to induce cell cycle arrest in cancer cells. Additionally, it has been shown to have a low toxicity profile in animal studies.

Advantages and Limitations for Lab Experiments

One of the major advantages of (E)-2-(2-chlorostyryl)-1-methyl-1H-perimidine is its potential use as an antitumor agent. It has also been found to have antimicrobial activity, which could be useful in the development of new antibiotics. However, the synthesis of this compound can be challenging, and the yield is relatively low. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.

Future Directions

There are several future directions for research on (E)-2-(2-chlorostyryl)-1-methyl-1H-perimidine. One area of research could be the development of more efficient synthesis methods to increase the yield of the compound. Another direction could be the investigation of its potential use in combination with other drugs for cancer treatment. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound. Finally, the antimicrobial activity of this compound could be further explored for the development of new antibiotics.

Synthesis Methods

The synthesis of (E)-2-(2-chlorostyryl)-1-methyl-1H-perimidine involves the reaction of 2-chloroacetophenone with 2-methyl-1,2-dihydropyridine-3-carboxaldehyde in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the final compound. The yield of the synthesis is typically around 60-70%.

properties

IUPAC Name

2-[(E)-2-(2-chlorophenyl)ethenyl]-1-methylperimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2/c1-23-18-11-5-8-15-7-4-10-17(20(15)18)22-19(23)13-12-14-6-2-3-9-16(14)21/h2-13H,1H3/b13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMAKZIKYQBZEL-OUKQBFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC3=C2C(=CC=C3)N=C1C=CC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC3=C2C(=CC=C3)N=C1/C=C/C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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